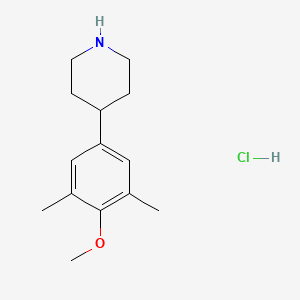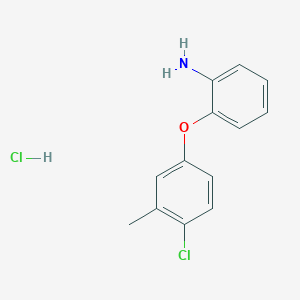
4-Hydroxy-7-(trifluoromethoxy)quinazoline
Descripción general
Descripción
4-Hydroxy-7-(trifluoromethoxy)quinazoline is a chemical compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.15 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15) .
Chemical Reactions Analysis
Quinazoline derivatives, including this compound, have been found to undergo various chemical reactions. For instance, the highly acidic proton of the methyl group at the C-4 position of the quinazoline-3-oxide scaffold has been found to promote acetoxylation to ester derivatives .
Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . The compound should be stored in a refrigerator .
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-7-(trifluoromethoxy)quinazoline is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating specific signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation, protect against neurodegeneration, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Hydroxy-7-(trifluoromethoxy)quinazoline in lab experiments is its unique chemical structure, which allows for the exploration of its structure-activity relationship. This compound is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Hydroxy-7-(trifluoromethoxy)quinazoline. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research is the exploration of the molecular mechanisms underlying the biological activities of this compound. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo and in human clinical trials.
Aplicaciones Científicas De Investigación
4-Hydroxy-7-(trifluoromethoxy)quinazoline has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities. This compound has also been investigated for its potential use as a diagnostic tool for various diseases, including Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been used as a research tool to study the structure-activity relationship of quinazoline derivatives and their biological activities.
Safety and Hazards
The safety information for 4-Hydroxy-7-(trifluoromethoxy)quinazoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Propiedades
IUPAC Name |
7-(trifluoromethoxy)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRMBJHYCWXLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





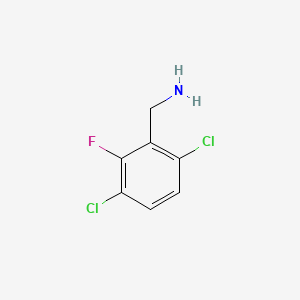
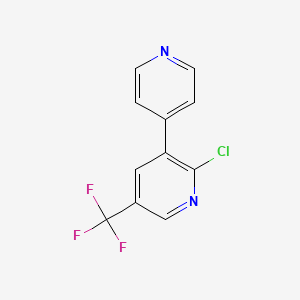
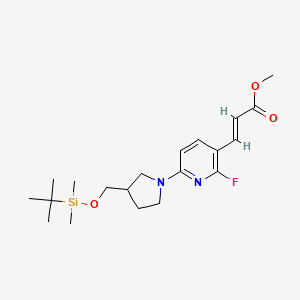
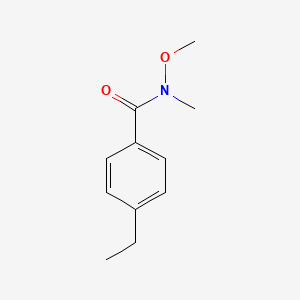
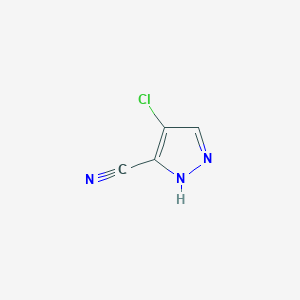

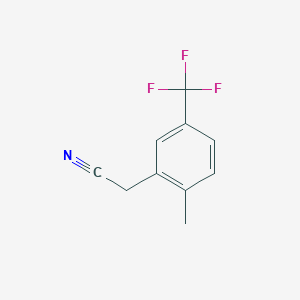
![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)
